molecular formula C13H13ClF2O3 B1326057 Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate CAS No. 951887-23-3

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate

Cat. No.: B1326057
CAS No.: 951887-23-3
M. Wt: 290.69 g/mol
InChI Key: XYVGSTJEXUJYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate (CAS 951887-23-3) is a high-purity chemical compound offered for research and development purposes. This organofluorine compound, with the molecular formula C 13 H 13 ClF 2 O 3 and a molecular weight of 290.69, belongs to the class of γ-keto-esters, characterized by a ketone functional group at the gamma position relative to the ester group . As a versatile synthetic intermediate, its structure featuring a dichloro-difluorinated aromatic ring is of significant interest in medicinal and organic chemistry. The specific pattern of halogen substitution on the phenyl ring can be leveraged to fine-tune the electronic and steric properties of the molecule, potentially enhancing metabolic stability and target binding in the development of bioactive molecules . Researchers utilize this compound as a key building block in synthetic routes, including the development of pharmaceutical candidates and other complex organic structures. Its keto and ester functional groups allow for diverse chemical transformations, making it a valuable precursor for further elaboration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2O3/c1-2-19-13(18)5-3-4-12(17)8-6-10(15)11(16)7-9(8)14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGSTJEXUJYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-oxovalerate backbone

The 5-oxovalerate moiety can be constructed by:

Attachment of the 2-chloro-4,5-difluorophenyl group

  • The substituted phenyl ring is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated aromatic precursors.
  • The presence of chlorine and fluorine substituents requires careful control of reaction conditions to avoid dehalogenation or unwanted side reactions.

Esterification to form the ethyl ester

  • The final step involves esterification of the carboxylic acid or keto acid intermediate with ethanol.
  • This is typically catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.
  • Alternatively, acid chloride intermediates can be reacted with ethanol in the presence of a base to form the ester.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Formation of keto-ester chain Ethyl acetoacetate, base (e.g., NaH), alkyl halide Claisen condensation or alkylation
Aromatic substitution 2-chloro-4,5-difluorophenyl halide, Pd catalyst (for coupling) Suzuki or Stille coupling preferred
Esterification Ethanol, H2SO4 or p-TsOH, reflux Removal of water to drive equilibrium

Industrial and Laboratory Scale Considerations

  • Laboratory scale: Batch reactions under reflux with monitoring by TLC or HPLC to ensure purity and yield.
  • Industrial scale: Continuous flow reactors can be employed for better control of temperature, mixing, and reaction time, improving yield and safety. Automation reduces human error and exposure to toxic intermediates.

Research Findings and Optimization

  • The preservation of halogen substituents during synthesis is critical; mild reaction conditions and selective catalysts are preferred to avoid dehalogenation.
  • Yield optimization often involves fine-tuning the molar ratios of reagents, reaction temperature, and time.
  • Purification is typically achieved by recrystallization or chromatography to remove side products and unreacted starting materials.
  • Safety data indicate the compound is harmful if swallowed and causes irritation, so appropriate handling precautions are necessary.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Keto-ester backbone synthesis Claisen condensation or alkylation Ethyl acetoacetate, base, alkyl halide Formation of 5-oxovalerate intermediate
Aromatic substitution Cross-coupling (Suzuki/Stille) Pd catalyst, 2-chloro-4,5-difluorophenyl halide Attachment of substituted phenyl ring
Esterification Acid-catalyzed esterification Ethanol, sulfuric acid, reflux Formation of ethyl ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated and fluorinated phenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, highlighting differences in substituents, molecular weight, and applications:

Compound Name (CAS Number) Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Notes
This compound 2-Cl, 4-F, 5-F Not Provided Not Provided Synthetic intermediate; halogenated aryl group enhances reactivity
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate (898752-37-9) 3-F, 5-F C₁₃H₁₄F₂O₃ 256 Research intermediate; symmetrical fluorine substitution
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate (951886-22-9) 2-Cl, 4-F C₁₃H₁₄ClFO₃ 272.7 Similar halogenation pattern; lacks 5-F substituent
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate (951886-37-6) 4-Cl, 2-F C₁₃H₁₄ClFO₃ 272.7 Isomeric substituent arrangement; impacts electronic distribution
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (57992-89-9) 3-Cl, 4-CH₃ C₁₄H₁₇ClO₃ Not Provided Bulky methyl group introduces steric effects
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (342636-36-6) 4-F C₁₃H₁₅FO₃ 238.25 Minimal substitution; lower molecular weight
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (898758-62-8) 3-OCH₃, 5-OCH₃ C₁₅H₂₀O₅ Not Provided Electron-donating methoxy groups alter reactivity
Ethyl 5-(2-naphthyl)-5-oxovalerate 2-Naphthyl C₁₇H₁₈O₃ Not Provided Extended aromatic system for conjugation

Biological Activity

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12ClF2O3
  • Molecular Weight : 276.67 g/mol

The compound features a chloro and difluoro substituent on the aromatic ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to specific receptors or enzymes.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
  • Anticoagulant Properties : Research suggests that this compound may act as an anticoagulant by inhibiting factor Xa (FXa), a crucial component in the coagulation cascade . This property positions it as a candidate for treating thromboembolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticoagulantInhibits FXa, showing potential in thromboembolism treatment

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.
  • Anti-inflammatory Research : In vitro assays revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.
  • Anticoagulant Effects : In vivo studies using murine models showed that administration of this compound led to a significant reduction in thrombus formation during experimental thrombosis models. The compound was shown to effectively inhibit FXa activity, highlighting its potential therapeutic applications in cardiovascular diseases.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, and what critical parameters influence yield and purity?

The synthesis involves two primary steps: (1) esterification of 5-oxovaleric acid with ethanol using sulfuric acid as a catalyst under reflux conditions, and (2) Friedel-Crafts acylation to introduce the 2-chloro-4,5-difluorophenyl group via reaction with 2-chloro-4,5-difluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Temperature control : Reflux conditions (~80–100°C) ensure complete esterification.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance acylation efficiency.
  • Reagent stoichiometry : A 1:1.2 molar ratio of 5-oxovaleric acid to benzoyl chloride minimizes side reactions.
    Yield optimization (reported up to 80%) requires post-synthesis purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the ester carbonyl (δ ~170 ppm) and aromatic fluorine/chlorine substituents.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 294 [M+H]+^+.
  • HPLC : Retention time analysis (e.g., 0.66 minutes under SQD-FA05 conditions) ensures purity (>95%) .

Q. What are the primary biological activities reported for this compound in preclinical studies?

The compound acts as a lysophosphatidic acid (LPA) receptor antagonist , modulating cell proliferation and survival pathways. It also exhibits potential OXE receptor antagonism , inhibiting eosinophil migration in asthma models. Initial binding assays show IC₅₀ values in the micromolar range, though receptor specificity varies across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities (e.g., LPA vs. OXE receptors)?

  • Standardized binding assays : Use recombinant receptor isoforms under controlled conditions (pH 7.4, 25°C) to minimize variability.
  • Competitive inhibition studies : Compare displacement curves with known antagonists (e.g., Ki16425 for LPA receptors) to confirm target specificity.
  • Structural analogs : Synthesize derivatives with modified oxovalerate groups to assess pharmacophore contributions .

Q. What strategies optimize reaction yield when scaling up synthesis from milligram to gram quantities?

  • Continuous flow reactors : Improve heat transfer and reduce side reactions in Friedel-Crafts acylation.
  • Automated purification systems : Couple flash chromatography with in-line UV detection for consistent purity.
  • Catalyst recycling : Recover AlCl₃ via aqueous workup to reduce costs .

Q. How do halogen substitution patterns (e.g., chloro vs. fluoro) influence the compound’s reactivity and bioactivity?

  • Electronic effects : Fluorine’s electronegativity enhances aromatic ring stability, while chlorine increases lipophilicity.
  • Bioactivity comparison : Analogs with 3,5-difluorophenyl groups show 30% higher OXE receptor affinity but reduced metabolic stability compared to 2-chloro-4,5-difluorophenyl derivatives.
  • Synthetic accessibility : Chlorine substituents require harsher conditions (e.g., PCl₅) for introduction .

Q. What methodologies are recommended for assessing the compound’s metabolic stability in vitro?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure degradation half-life (t₁/₂).
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
  • CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism .

Q. How can structural analogs be designed to mitigate β-oxidation of the 5-oxovalerate moiety?

  • Steric hindrance : Introduce methyl groups at the β-position (C-3) to block enzymatic degradation.
  • Isosteric replacement : Substitute the ester group with amides or carbamates to enhance metabolic resistance.
  • In silico modeling : Use molecular docking to predict interactions with β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) .

Data Contradiction Analysis

Q. Conflicting reports note varying stability in aqueous buffers. How should researchers address this?

  • pH-dependent studies : Test stability across pH 2–10 to identify optimal storage conditions (e.g., pH 7.4 PBS for short-term use).
  • Nucleophile screening : Assess reactivity with thiols or amines, which may explain decomposition in certain buffers.
  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

Q. Discrepancies exist in fluorination efficiency during synthesis. What factors contribute to this variability?

  • Fluorinating agent choice : AgF or KF/Al₂O₃ may yield higher selectivity than HF-pyridine.
  • Reaction monitoring : Use 19^{19}F NMR to track intermediate formation and adjust reaction time dynamically.
  • Protecting groups : Temporarily block reactive sites (e.g., ester carbonyl) to prevent over-fluorination .

Comparative Analysis of Structural Analogs

CompoundSubstitution PatternKey DifferencesBioactivity (IC₅₀)
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate3,5-diFHigher OXE affinity25 µM
Ethyl 5-(4-fluorophenyl)-5-oxovalerate4-FReduced metabolic stability50 µM
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate3-Cl,5-FEnhanced lipophilicity18 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.